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Compound of Interest

Compound Name:
2-Bromoethyl 3,4-dimethylphenyl

ether

CAS No.: 3351-53-9

Cat. No.: B1267110

Get Quote

Executive Summary
2-Bromoethyl 3,4-dimethylphenyl ether (CAS: 3351-53-9) is a specialized alkylating agent

used primarily in medicinal chemistry to introduce the lipophilic 2-(3,4-dimethylphenoxy)ethyl

motif. Unlike simple alkyl halides, this reagent serves a dual purpose: it acts as a flexible ethyl

linker while simultaneously installing a metabolically robust aromatic tail.

The 3,4-dimethyl substitution pattern is strategically valuable in Structure-Activity Relationship

(SAR) studies. By occupying the para and meta positions, the methyl groups block common

metabolic oxidation sites (P450 hydroxylation), potentially extending the half-life of the final

drug candidate compared to unsubstituted phenyl ether analogs.

This guide details the mechanistic grounding, optimized protocols for N- and S-alkylation, and

critical troubleshooting steps to maximize yield and purity.
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Property Specification

Chemical Name 2-Bromoethyl 3,4-dimethylphenyl ether

CAS Number 3351-53-9

Molecular Formula

Molecular Weight 229.11 g/mol

Primary Reactivity
Electrophile (

Alkylating Agent)

Storage
2–8°C, inert atmosphere (Ar/N2), protect from

light.

Solubility
Soluble in DCM, DMF, DMSO, Acetonitrile, Ethyl

Acetate.

Safety Advisory: As an alkylating agent, this compound is a potential genotoxin and skin/eye

irritant. All procedures must be conducted in a fume hood using nitrile gloves and safety

goggles.

Mechanistic Insight: The Finkelstein Advantage[1]
While the primary bromide is a competent leaving group, its reactivity can be sluggish with

sterically hindered nucleophiles. The most robust approach involves in situ catalytic activation

using the Finkelstein reaction logic.

By adding a catalytic amount of Potassium Iodide (KI), the terminal bromide is transiently

converted to an iodide. Since the C-I bond is weaker and the iodide ion is a superior leaving

group compared to bromide, the rate of nucleophilic attack is significantly enhanced.[1]

Mechanism Diagram
The following diagram illustrates the catalytic cycle and the

attack pathway.
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Reagent:
2-Bromoethyl

3,4-dimethylphenyl ether

Intermediate:
Alkyl Iodide Species

(Highly Reactive)

 Halogen Exchange
(Finkelstein)

Final Product:
N/S-Alkylated Derivative

 Slow Direct SN2

Catalyst:
Potassium Iodide (KI)

 Rapid SN2 Attack

Nucleophile:
Secondary Amine/Thiol

 Coupling

Click to download full resolution via product page

Caption: Catalytic activation via iodide exchange accelerates the rate-limiting step of

nucleophilic attack.

Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines
This protocol is optimized for synthesizing tertiary amines, a common pharmacophore in CNS-

active drugs (e.g., Sigma receptor ligands).

Reagents:

Substrate: Secondary amine (1.0 eq)

Reagent: 2-Bromoethyl 3,4-dimethylphenyl ether (1.1 – 1.2 eq)

Base:

(3.0 eq) or

(2.0 eq for faster rates)

Catalyst: KI (0.1 eq)
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Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step Procedure:

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the secondary

amine (1.0 eq) in anhydrous ACN (0.1 M concentration).

Base Addition: Add

(3.0 eq). Stir for 10 minutes at room temperature to ensure deprotonation/equilibration.

Activation: Add KI (0.1 eq). The solution may turn slightly yellow; this is normal.

Alkylation: Add 2-Bromoethyl 3,4-dimethylphenyl ether (1.1 eq) dropwise.

Reaction:

Standard: Heat to reflux (

C) for 12–16 hours.

Microwave (Optional): Heat to

C for 30–45 minutes in a sealed vial.

Monitoring: Check TLC (System: 5% MeOH in DCM) or LCMS. Look for the disappearance

of the amine mass and appearance of

.

Workup:

Cool to room temperature.[2]

Filter off inorganic solids (

, KBr).

Concentrate the filtrate under reduced pressure.
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Redissolve in EtOAc, wash with water (

) and brine (

).

Purification: Flash column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: S-Alkylation (Thioether Synthesis)
Thiols are more nucleophilic than amines but prone to oxidation (disulfide formation). This

protocol minimizes oxidation.

Reagents:

Substrate: Thiol derivative (1.0 eq)

Reagent: 2-Bromoethyl 3,4-dimethylphenyl ether (1.05 eq)

Base:

(1.5 eq) or DIPEA (2.0 eq)

Solvent: DMF (degassed)

Key Modifications:

Degassing: Sparge the solvent with Nitrogen/Argon for 15 minutes prior to use to prevent

disulfide dimerization.

Temperature: Run at Room Temperature (RT) initially. Only heat to

C if conversion is slow after 4 hours.

Stoichiometry: Use a slight excess of the alkyl bromide (1.05 eq) rather than the thiol to

ensure complete consumption of the malodorous thiol.

Workflow Visualization
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The following flowchart outlines the decision-making process for selecting conditions and

troubleshooting.

Start: Select Nucleophile

Is Nucleophile an Amine or Thiol?

Amine Selected

 Amine

Thiol Selected

 Thiol

Solvent: Acetonitrile (Reflux)

Base: K2CO3 + KI (Cat.)

Monitor: LCMS/TLC @ 4 hrs

CRITICAL: Degas Solvent

Conditions: DMF, RT, Cs2CO3

Conversion > 90%?

Workup & Purify

 Yes

Add 0.5 eq Reagent
Increase Temp +10°C

 No
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Caption: Decision tree for optimizing alkylation conditions based on nucleophile type.

Optimization & Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Conversion
Steric hindrance or poor

leaving group activity.

Add 0.1–0.5 eq NaI or KI

(Finkelstein condition). Switch

solvent to DMF to increase

nucleophile solubility.

Elimination Byproduct

Formation of vinyl ether

(styrene-like) via E2

elimination.

Lower the reaction

temperature. Avoid bulky,

strong bases (e.g.,

). Switch to a weaker base like

.

Dialkylation
Primary amine substrate

reacting twice.

Use a large excess of the

amine (3-5 eq) or protect the

amine (e.g., Boc-protection) if

a secondary amine is desired,

then alkylate.

Colored Impurities
Oxidation of the phenol ether

moiety or iodine traces.

Wash the organic layer with

10%

(sodium thiosulfate) during

workup to remove iodine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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